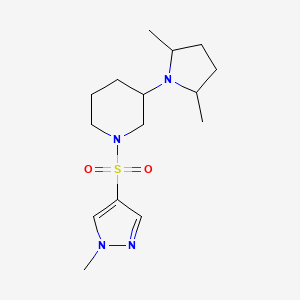
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide, also known as BTZ043, is a promising compound in the field of tuberculosis research. It belongs to the class of benzothiazinones, which are known for their potent antimycobacterial activity. In
Wirkmechanismus
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide targets the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. Specifically, it inhibits the transfer of decaprenylphosphoryl-β-D-ribose (DPR) to the cell wall precursor arabinogalactan. This leads to the accumulation of DPR, which is toxic to the bacteria and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its antimycobacterial activity, N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of other bacterial species, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide is its potent antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of tuberculosis and for developing new drugs to treat the disease. However, there are also some limitations to using N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide in lab experiments. For example, it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide. One area of interest is the development of new drugs based on the structure of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide. Researchers are also exploring the use of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide in combination with other drugs to improve its efficacy against tuberculosis. In addition, there is interest in studying the anti-inflammatory properties of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide and its potential use in the treatment of other diseases. Finally, more research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with oxolane-3-carboxaldehyde in the presence of a Lewis acid catalyst to obtain N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide. The synthesis of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide has been optimized to improve the yield and purity of the compound, making it more suitable for use in research.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide has been extensively studied for its antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. It has been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This unique mechanism of action makes N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide a promising candidate for the development of new tuberculosis drugs.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-17(20(13-5-6-13)10-12-7-8-23-11-12)9-16-18(22)19-14-3-1-2-4-15(14)24-16/h1-4,12-13,16H,5-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGAGZJBXQUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCOC2)C(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide](/img/structure/B7532716.png)

![2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)